molecular formula C18H13F3N4O B14966811 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14966811
M. Wt: 358.3 g/mol
InChI Key: XOJTXSXIXGNBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure features a 4,7-dihydro-pyrimidine ring fused to a triazole moiety, with substituents at positions 5 and 5. The 4-fluorophenyl group at position 5 and the 2-(difluoromethoxy)phenyl group at position 7 impart distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C18H13F3N4O

Molecular Weight

358.3 g/mol

IUPAC Name

7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13F3N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24)

InChI Key

XOJTXSXIXGNBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the difluoromethoxy and fluorophenyl groups. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and coupling agents, such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

One-Pot Three-Component Reaction

A catalytic approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst enables efficient synthesis . The reaction involves:

  • Aldehydes (e.g., substituted benzaldehydes)

  • Ethyl cyanoacetate (or similar β-dicarbonyl compounds)

  • 3-amino-1,2,4-triazole

Reaction Conditions :

ParameterDetails
CatalystTMDP (Lewis base, hydrogen bond acceptor)
SolventWater/EtOH (1:1 v/v)
TemperatureReflux (~80°C)
Reaction Time2–4 hours
YieldHigh (e.g., 70–90%)

The mechanism involves Knoevenagel condensation to form intermediates, followed by cyclization to yield the triazolo-pyrimidine framework .

Reaction Mechanism

The compound undergoes two primary reaction pathways :

Nucleophilic Substitution

The difluoromethoxy and fluorophenyl substituents participate in nucleophilic reactions, facilitated by electron-withdrawing fluorine atoms. These groups enhance reactivity under basic or acidic conditions, enabling modifications such as:

  • Hydrolysis : Replacement of fluorine atoms with hydroxyl groups.

  • Alkylation/Arylation : Substitution with alkyl/aryl nucleophiles.

Electrophilic Aromatic Substitution

The fused triazolo-pyrimidine ring system allows electrophilic substitution at specific positions, particularly at C-2 or C-6 . Reactions may involve:

  • Nitration : Introduction of nitro groups at reactive positions.

  • Sulfonation : Modification with sulfonic acid groups.

Chemical Behavior and Stability

  • Thermal Stability : The compound shows moderate stability under reflux conditions, though prolonged heating may lead to degradation.

  • Electrophilicity : The triazole ring’s electron-deficient nature enhances susceptibility to nucleophilic attack.

  • Solubility : The difluoromethoxy group improves solubility in polar aprotic solvents (e.g., DMSO, DMF).

Key Research Findings

Study FocusFindings
Synthesis Optimization TMDP catalyst improves yields and enables eco-friendly conditions .
Substituent Effects Electron-withdrawing groups (e.g., fluorine) enhance reactivity .
Biological Activity Structural modifications (e.g., difluoromethoxy) correlate with enzyme inhibition .

Scientific Research Applications

7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituent patterns at positions 5 and 7, as summarized below:

Compound Name R<sup>5</sup> R<sup>7</sup> Key Properties/Applications Reference
Target Compound 4-Fluorophenyl 2-(Difluoromethoxy)phenyl Potential anti-inflammatory/antimicrobial activity (inferred)
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 4-Fluorophenyl 4-Methylphenyl Higher lipophilicity (logP ~3.2 predicted)
7-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Thiophen-2-yl 4-Chlorophenyl Antiproliferative activity (tested in vitro)
5-(4-Bromophenyl)-7-[4-(difluoromethoxy)phenyl]-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 4-Bromophenyl 4-(Difluoromethoxy)phenyl Enhanced metabolic stability
7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 4-Methylphenyl 3,4-Dimethoxyphenyl Improved solubility (pKa ~6.8 predicted)

Key Observations :

  • Difluoromethoxy vs. Methoxy : The difluoromethoxy substituent (target compound) increases metabolic resistance compared to methoxy analogs (), as fluorine atoms reduce oxidative degradation .
  • Heterocyclic vs. Aromatic R<sup>5</sup> : Thiophene-containing analogs () exhibit antiproliferative activity, suggesting substituent-dependent biological targeting .

Yield Comparison :

  • 7-Chloro intermediates (e.g., 5h in ) achieve ~85% yield using POCl3.
  • Multicomponent syntheses () report yields >70% under catalyst-free aqueous conditions .

Physicochemical Properties

Property Target Compound (Predicted) 7-(4-Methoxyphenyl) Analog () 5-(4-Bromophenyl) Analog ()
Molecular Weight (g/mol) ~374 318.37 434.23
logP ~3.5 3.2 4.1
Solubility (mg/mL) <0.1 (aqueous) 0.25 (DMSO) <0.05 (aqueous)
pKa ~6.5 6.8 6.3

Biological Activity

The compound 7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H14F4N4O2C_{19}H_{14}F_{4}N_{4}O_{2}, with a molecular weight of approximately 406.34 g/mol. The structural representation includes the difluoromethoxy and fluorophenyl substituents that contribute to its biological activity.

Anticonvulsant Activity

Research indicates that triazolo-pyrimidines exhibit significant anticonvulsant properties. For instance, compounds similar to the one have been tested for anticonvulsant activity using the Maximal Electroshock (MES) test. In studies involving various derivatives, it was found that certain triazolo-pyrimidines demonstrated potent anticonvulsant effects comparable to established drugs like carbamazepine and valproate .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-pyrimidines is notable. A review highlighted that derivatives with similar structures effectively inhibited cyclooxygenase-2 (COX-2) activity. For example, certain compounds showed IC50 values as low as 0.04 μmol, indicating strong anti-inflammatory capabilities . The compound in focus may share these properties due to its structural features.

Antimicrobial Activity

Triazolo-pyrimidine derivatives have also been investigated for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways . Given the structural similarities with other active compounds, it is plausible that this compound may exhibit antimicrobial properties as well.

The mechanisms underlying the biological activities of triazolo-pyrimidines often involve modulation of enzyme activity and receptor interactions:

  • Anticonvulsant Mechanism : These compounds may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation.
  • Antimicrobial Mechanism : Disruption of bacterial metabolic pathways or cell wall integrity.

Case Studies

Several studies have explored the efficacy of triazolo-pyrimidine derivatives in various biological assays:

  • Anticonvulsant Study : A compound structurally related to our target was tested in animal models and showed an ED50 value comparable to existing anticonvulsants .
  • Anti-inflammatory Assessment : A derivative was evaluated for its COX-2 inhibition and demonstrated significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models .
  • Antimicrobial Testing : Various derivatives were subjected to antimicrobial susceptibility tests against standard bacterial strains, showing promising results in inhibiting growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodology : Optimized synthesis involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. A water-ethanol (1:1 v/v) solvent system with TMDP (tetramethylenediamine phosphonate) as a catalyst enhances reaction efficiency (yields up to 85%) and reduces side products . Key steps include reflux conditions (60–100°C) and monitoring via TLC (ethyl acetate/light petroleum eluent).
  • Data : Typical reaction times range from 3–12 hours. Purity is confirmed via 1^1H NMR (400 MHz, δ 7.2–8.1 ppm for aromatic protons) and elemental analysis (<0.3% deviation for C, H, N) .

Q. How can structural characterization of this compound be systematically performed?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., difluoromethoxy protons at δ 6.8–7.0 ppm with 2JFH^2J_{F-H} coupling) .
  • Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 413.12) .
  • X-ray Crystallography : Single-crystal analysis (if available) resolves dihydro-pyrimidine ring puckering and diastereomeric control .

Q. What purification strategies mitigate challenges in isolating the dihydro-pyrimidine core?

  • Techniques : Gradient column chromatography (silica gel, ethyl acetate/light petroleum 2:8 to 4:6) effectively separates regioisomers. Recrystallization from methanol improves purity (>98%) .
  • Challenges : Polar byproducts (e.g., unreacted amines) require multiple elution cycles.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in pharmacological activity data for analogs?

  • Approach : DFT/TDDFT studies predict electronic transitions and weak interactions (e.g., hydrogen bonding with target receptors). For example, fluorophenyl groups enhance π-π stacking (binding energy: −8.2 kcal/mol) .
  • Validation : Correlate computational results with experimental IC50_{50} values (e.g., 0.5–10 µM for kinase inhibition) .

Q. What mechanistic insights explain the role of TMDP in catalytic efficiency?

  • Hypothesis : TMDP acts as a bifunctional catalyst, stabilizing intermediates via hydrogen bonding (N–H···O interactions) and acid-base activation. Kinetic studies show a 2.5-fold rate increase compared to uncatalyzed reactions .
  • Evidence : 31^31P NMR confirms TMDP coordination to the pyrimidine ring during cyclization.

Q. How do steric and electronic effects of substituents influence diastereoselectivity?

  • Case Study : Bulky 4-fluorophenyl groups favor axial conformation (ΔG = 1.8 kcal/mol) in the dihydro-pyrimidine ring, reducing diastereomer formation (dr > 4:1) .
  • Data : Diastereomeric ratios are quantified via HPLC (C18 column, acetonitrile/water 70:30) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.